3-Chloro-1,1,1,3-tetrafluoropropane

Beschreibung

Historical Context of Halogenated Propane (B168953) Chemistry Research

The study of halogenated propanes is deeply rooted in the broader history of organohalogen chemistry, which began in the 19th century. Early research was largely exploratory, focusing on the fundamental reactions of alkanes with halogens. The 20th century, however, saw a surge in research driven by the discovery of the utility of halogenated hydrocarbons as refrigerants, solvents, and propellants. noaa.gov Compounds like dichlorodifluoromethane (B179400) (Freon-12) became ubiquitous, revolutionizing these industries.

The environmental impact of chlorofluorocarbons (CFCs), particularly their role in ozone depletion, led to the Montreal Protocol and a subsequent shift in research focus towards hydrochlorofluorocarbons (HCFCs) and hydrofluorocarbons (HFCs) as transitional and long-term replacements. nih.gov This shift spurred intensive investigation into the synthesis and properties of a wide variety of partially halogenated propanes, including those containing fluorine. The development of synthetic methodologies to selectively introduce halogen atoms at specific positions on the propane backbone became a critical area of research, paving the way for the synthesis of complex molecules like 3-Chloro-1,1,1,3-tetrafluoropropane.

Strategic Importance in Modern Fluorine Chemistry and Synthesis

The strategic importance of this compound in modern fluorine chemistry stems from its functionality as a versatile building block. sigmaaldrich.com The presence of both a reactive chlorine atom and multiple fluorine atoms allows for a diverse range of chemical modifications. The trifluoromethyl group (CF₃) is a particularly valuable moiety in medicinal and agricultural chemistry, often enhancing metabolic stability, binding affinity, and lipophilicity of parent molecules. inrim.it

This compound serves as a useful reagent for the fluorination of chloropropenes. chemicalbook.com Furthermore, the carbon-chlorine bond provides a handle for nucleophilic substitution and cross-coupling reactions, enabling the introduction of various functional groups. This dual reactivity makes it a valuable intermediate in the synthesis of more complex fluorinated molecules, including pharmaceuticals, agrochemicals, and advanced materials. The ability to use this compound to construct molecules with precise fluorine substitution patterns is a key aspect of its strategic value in contemporary organic synthesis. rsc.org

Overview of Key Research Areas and Challenges for this compound

Current research involving this compound is focused on several key areas. A primary area of investigation is the development of efficient and stereoselective synthetic routes to the molecule itself. Given its chiral nature, methods that can provide enantiomerically pure forms of the compound are of high interest for applications in life sciences.

Another significant research thrust is the exploration of its reactivity. This includes the development of new catalytic systems to selectively activate the C-Cl bond for coupling reactions while leaving the C-F bonds intact. The use of this compound in the synthesis of novel fluorinated polymers and materials with specific thermal or dielectric properties is also an active field of study.

Despite its utility, challenges remain. The synthesis of this compound can be complex and may require specialized reagents and conditions. google.com Furthermore, as with all halogenated hydrocarbons, there is a need to thoroughly understand its environmental fate and potential impact. nih.govtecamgroup.com While HCFCs are generally less detrimental to the ozone layer than CFCs, their global warming potential is a consideration. galanterandjones.com Therefore, ongoing research also aims to develop greener synthetic methods and to fully characterize the environmental profile of this and related compounds.

Chemical Compound Information

| Compound Name | IUPAC Name |

| This compound | This compound |

| Dichlorodifluoromethane | Dichlorodifluoromethane |

Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₃H₃ClF₄ |

| Molecular Weight | 150.50 g/mol |

| Density | 1.347 g/cm³ |

| Boiling Point | 42.6 °C at 760 mmHg |

| CAS Number | 149329-29-3 |

| IUPAC Name | This compound |

| SMILES | C(C(F)Cl)C(F)(F)F |

| InChI Key | ZGOMEYREADWKLC-UHFFFAOYSA-N |

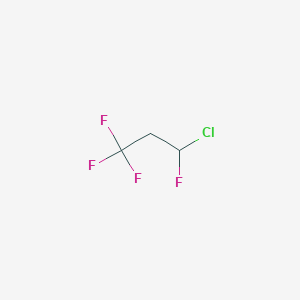

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-chloro-1,1,1,3-tetrafluoropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3ClF4/c4-2(5)1-3(6,7)8/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGOMEYREADWKLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3ClF4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70382022 | |

| Record name | 3-chloro-1,1,1,3-tetrafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149329-29-3 | |

| Record name | 3-chloro-1,1,1,3-tetrafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Engineering for 3 Chloro 1,1,1,3 Tetrafluoropropane

Precursor Chemical Systems and Feedstock Derivatization

Utilization of Chlorinated Propane (B168953) Derivatives (e.g., 1,1,1,3,3-Pentachloropropane) as Starting Materials

A key precursor for the synthesis of various hydrofluorocarbons, including HCFC-244fa, is 1,1,1,3,3-pentachloropropane (B1622584) (HCC-240fa). epo.orggoogle.com This compound is typically synthesized through the addition reaction of carbon tetrachloride and vinyl chloride. oxy.comresearchgate.net The reaction can be catalyzed by systems such as a mixture of an organophosphate solvent, iron metal, and ferric chloride. oxy.com Another method involves the use of cuprous chloride as a catalyst. researchgate.net

The production of HCC-240fa is a critical first step, as it serves as the direct feedstock for subsequent fluorination reactions. google.comoxy.com The purity of HCC-240fa is important, as impurities can lead to undesired byproducts in the fluorination stages. google.com

Table 1: Synthesis Methods for 1,1,1,3,3-Pentachloropropane (HCC-240fa)

| Reactants | Catalyst System | Key Process Conditions | Reference |

| Carbon tetrachloride, Vinyl chloride | Organophosphate solvent, Iron metal, Ferric chloride | Not specified | oxy.com |

| Carbon tetrachloride, Vinyl chloride | Cuprous chloride, Triethanolamine (promoter) | Temperature: 110-125°C, Pressure: 0.5-1.0 MPa, Time: 5-8 h | researchgate.net |

Intermediacy of Halogenated Propenes in Synthetic Pathways

During the synthesis of HCFC-244fa and related compounds from HCC-240fa, halogenated propenes are significant intermediates. epo.org The dehydrochlorination of HCC-240fa can lead to the formation of tetrachloropropene (B83866) isomers, such as 1,1,3,3-tetrachloropropene (HCO-1230za) and 1,3,3,3-tetrachloropropene (HCO-1230zd). google.comresearchgate.net These intermediates can then be fluorinated to produce the desired products. google.com

The formation of these olefinic intermediates is a crucial step, as their subsequent reaction with hydrogen fluoride (B91410) (HF) leads to the introduction of fluorine atoms into the molecule. For instance, the reaction of HCC-240fa with HF can proceed through the formation of 1-chloro-3,3,3-trifluoropropene (HCFO-1233zd). epo.org The control of reaction conditions is essential to steer the reaction towards the desired intermediates and minimize the formation of unwanted byproducts. epo.org

Directed Fluorination Processes

The core of HCFC-244fa synthesis lies in the controlled replacement of chlorine atoms with fluorine atoms through hydrofluorination reactions. These processes can be carried out in either the liquid or vapor phase, with the choice of phase and catalyst playing a pivotal role in the reaction's success.

Catalytic Hydrofluorination Reactions with Hydrogen Fluoride

The reaction of HCC-240fa with hydrogen fluoride (HF) is the most direct route to HCFC-244fa. epo.orgjustia.com This reaction is typically performed in the presence of a fluorination catalyst. While various catalysts can be employed, titanium-based catalysts are noted for avoiding the corrosion issues associated with traditional antimony-based catalysts. google.comcapes.gov.br

The catalytic hydrofluorination can be a complex process, potentially yielding a mixture of partially fluorinated intermediates and the final product. The reaction involves the stepwise substitution of chlorine atoms, and the conditions must be carefully controlled to maximize the yield of HCFC-244fa.

Liquid-Phase Fluorination Techniques

Liquid-phase fluorination offers several advantages for the synthesis of HCFC-244fa and its precursors. oxy.comgoogle.com This method allows for good temperature control and efficient mixing of reactants and catalysts. The reaction of HCC-240fa with HF in the liquid phase is a common industrial practice. oxy.com

One of the challenges in liquid-phase fluorination can be the miscibility of the organic substrate with the highly polar hydrogen fluoride. google.com To address this, phase-transfer catalysts may be employed to enhance the reaction rate. google.com The liquid-phase process can be conducted continuously, where reactants are fed into a reactor and the products are continuously removed. epo.org

Table 2: Comparison of Fluorination Techniques

| Fluorination Technique | Key Features | Advantages | Disadvantages | References |

| Liquid-Phase | Reaction occurs in a liquid medium, often with a catalyst. | Good temperature control, efficient mixing. | Potential for catalyst deactivation, challenges with reactant miscibility. | epo.orgoxy.comgoogle.comgoogle.com |

| Vapor-Phase | Reactants are in the gaseous state and pass over a solid catalyst. | High throughput, continuous operation. | Requires higher temperatures, potential for catalyst coking and deactivation. | epo.org |

Vapor-Phase Fluorination Strategies

Vapor-phase fluorination is an alternative to the liquid-phase process. In this method, vaporized HCC-240fa and HF are passed over a solid fluorination catalyst at elevated temperatures. While this technique can offer high throughput, it has been reported to produce lower yields of the desired product compared to liquid-phase methods. epo.org

Dehydrohalogenation Reactions Involving 3-Chloro-1,1,1,3-tetrafluoropropane

Dehydrohalogenation of this compound involves the elimination of a hydrogen atom and a halogen atom (either chlorine or fluorine) from adjacent carbon atoms to form a double bond. This process can lead to the formation of either 1-Chloro-3,3,3-trifluoropropene (HCFO-1233zd) through dehydrofluorination or 1,3,3,3-Tetrafluoropropene (HFO-1234ze) through dehydrochlorination. The selectivity towards a particular product is highly dependent on the reaction conditions and the catalytic system employed.

The dehydrochlorination of this compound is a key pathway to produce 1,3,3,3-Tetrafluoropropene (HFO-1234ze), a prominent HFO. This reaction involves the removal of a hydrogen atom and a chlorine atom. Concurrently, dehydrofluorination can occur, leading to the formation of 1-Chloro-3,3,3-trifluoropropene (HCFO-1233zd).

Industrial processes have been developed that leverage the conversion of related compounds, indicating the viability of these pathways. For instance, a co-production process for HFO-1234ze and HCFO-1233zd has been described starting from 1,1,1,3,3-pentachloropropane (HCC-240fa) and anhydrous hydrogen fluoride. google.com In this process, this compound (HCFC-244fa) is formed as an intermediate, which is then further processed. google.com The reaction of an isomer, 1-chloro-1,3,3,3-tetrafluoropropane (HCFC-244fb), has been shown to yield 1,3,3,3-tetrafluoropropene (HFO-1234ze) through dehydrochlorination. google.com

The choice of catalyst and reaction conditions is crucial in directing the selectivity of the dehydrohalogenation reaction. For example, in the dehydrohalogenation of the related compound 1,1,1,2-tetrafluoro-2-chloropropane (HCFC-244bb), modifying a magnesium oxide catalyst with alkali metal fluorides like potassium fluoride or cesium fluoride significantly enhances the selectivity towards dehydrochlorination, achieving over 97% selectivity to the corresponding tetrafluoropropene. researchgate.net

Table 1: Products of Dehydrohalogenation of this compound and Related Isomers

| Starting Material | Reaction Type | Primary Product(s) | Reference(s) |

| This compound (HCFC-244fa) | Dehydrochlorination | 1,3,3,3-Tetrafluoropropene (HFO-1234ze) | google.comgoogle.com |

| This compound (HCFC-244fa) | Dehydrofluorination | 1-Chloro-3,3,3-trifluoropropene (HCFO-1233zd) | google.comgoogle.com |

| 1-chloro-1,3,3,3-tetrafluoropropane (HCFC-244fb) | Dehydrochlorination | 1,3,3,3-Tetrafluoropropene (HFO-1234ze) | google.com |

| 1-chloro-1,3,3,3-tetrafluoropropane (HCFC-244fb) | Dehydrofluorination | 1-Chloro-3,3,3-trifluoropropene (HCFO-1233zd) | google.com |

The dehydrofluorination of this compound results in the formation of 1-Chloro-3,3,3-trifluoropropene (HCFO-1233zd). This reaction involves the elimination of a hydrogen atom and a fluorine atom. A patented procedure specifically outlines a method for the dehydrofluorination of this compound to produce 1-chloro-3,3,3-trifluoropropene. google.com

The catalyst system plays a pivotal role in promoting dehydrofluorination over dehydrochlorination. Research on the dehydrohalogenation of HCFC-244bb has shown that catalysts such as zirconium or aluminum modified magnesium oxide, as well as fluorinated magnesium oxide, favor the dehydrofluorination pathway, leading to selectivities for the dehydrofluorinated product ranging from 20% to 76%. researchgate.net Similarly, the dehydrofluorination of 2-chloro-1,1,1,2-tetrafluoropropane (B160773) (HCFC-244bb) to 2-chloro-3,3,3-trifluoropropene (HFO-1233xf) has been successfully achieved using nanoscopic aluminum fluoride catalysts under mild conditions. researchgate.net

Table 2: Catalytic Influence on Dehydrohalogenation Selectivity of HCFC-244bb

| Catalyst | Predominant Reaction | Primary Product | Selectivity | Reference(s) |

| KF or CsF modified MgO | Dehydrochlorination | 2,3,3,3-Tetrafluoropropene (B1223342) | > 97% | researchgate.net |

| Zr or Al modified MgO | Dehydrofluorination | 2-Chloro-3,3,3-trifluoropropene | 20% - 76% | researchgate.net |

| Nanoscopic Aluminium Fluoride | Dehydrofluorination | 2-Chloro-3,3,3-trifluoropropene | High | researchgate.net |

The dehydrohalogenation of this compound can be carried out in either the liquid phase or the vapor phase, with each method offering distinct advantages and disadvantages.

Vapor-phase dehydrohalogenation is typically conducted at elevated temperatures, often in the presence of a solid catalyst. This method allows for continuous processing and can achieve high reaction rates. However, the high temperatures can sometimes lead to the formation of unwanted byproducts through side reactions such as isomerization or coking on the catalyst surface, which can lead to catalyst deactivation.

Liquid-phase dehydrohalogenation , on the other hand, is often performed at lower temperatures. This can lead to higher selectivity for the desired product and reduced energy consumption. A common approach involves the use of a basic aqueous solution, such as potassium hydroxide (B78521) or sodium hydroxide, often in the presence of a phase transfer catalyst to facilitate the reaction between the aqueous base and the organic reactant. google.comnoaa.gov While potentially offering better control and selectivity, liquid-phase processes may require additional steps for product separation from the solvent and catalyst, and the handling of caustic aqueous streams can present challenges.

Table 3: Comparison of Liquid-Phase and Vapor-Phase Dehydrohalogenation

| Feature | Liquid-Phase Dehydrohalogenation | Vapor-Phase Dehydrohalogenation |

| Temperature | Lower | Higher |

| Pressure | Varies, can be atmospheric or elevated | Typically atmospheric or slightly above |

| Catalyst | Phase transfer catalysts, aqueous bases | Solid acid or base catalysts |

| Selectivity | Generally higher | Can be lower due to side reactions |

| Reaction Rate | Can be slower | Generally faster |

| Process Type | Often batch or semi-batch | Typically continuous |

| Separation | Requires separation from solvent and catalyst | Simpler gas-phase product separation |

| Reference | google.comnoaa.gov | researchgate.netgoogle.com |

Catalysis in the Synthesis and Transformation of this compound

Catalysis is fundamental to the efficient and selective synthesis and transformation of this compound. The development of robust and highly selective catalysts is a primary focus of research in this area.

Halogenated trivalent metal oxides, particularly those based on chromium, are effective catalysts for dehydrohalogenation reactions. Chromium oxide (Cr₂O₃) based catalysts, often in a fluorinated form (chromium oxyfluoride), have been extensively studied. google.comkorea.ac.kr These catalysts can be prepared by treating Cr₂O₃ with a fluorinating agent such as hydrogen fluoride (HF) at elevated temperatures. google.com The resulting chromium oxyfluoride catalyst has been shown to be effective for the selective dehydrochlorination of hydrochlorofluorocarbons. google.com

In the context of dehydrofluorination, fluorinated mixed metal oxides also show significant promise. For example, a series of fluorinated NiO/Cr₂O₃ catalysts were found to be more active and stable than Cr₂O₃ alone for the dehydrofluorination of 1,1,1,3,3-pentafluoropropane (B1194520) to 1,3,3,3-tetrafluoropropene. researchgate.net The enhanced activity was attributed to the formation of new acid sites provided by nickel fluoride (NiF₂). researchgate.net

Table 4: Performance of Halogenated Trivalent Metal Oxide Catalysts in Related Dehydrohalogenation Reactions

| Catalyst | Reactant | Product | Key Finding | Reference(s) |

| Chromium Oxyfluoride | Hydrochlorofluorocarbons | Olefins | Effective for selective dehydrochlorination. | google.com |

| Fluorinated NiO/Cr₂O₃ | 1,1,1,3,3-Pentafluoropropane | 1,3,3,3-Tetrafluoropropene | More active and stable than Cr₂O₃ alone due to new acid sites from NiF₂. | researchgate.net |

| In-situ fluorinated Chromium Oxyfluoride | 1,1,1,2,3-Pentafluoropropane | 2,3,3,3-Tetrafluoropropene | Good catalytic activity attributed to high-valent chromium and larger fluorine content. | korea.ac.kr |

Graphite (B72142) and its derivatives, such as graphene and fluorinated graphite, are emerging as potential catalysts for a variety of chemical transformations due to their unique electronic properties and high surface area. mdpi.comresearchgate.net While research specifically on the use of graphite-based catalysts for the dehydrohalogenation of this compound is limited, the broader field of carbocatalysis suggests their potential applicability.

The catalytic activity of graphene-based materials often originates from defects in the graphitic lattice and the presence of functional groups. mdpi.com For instance, graphene oxide (GO), which contains oxygen-containing functional groups, has been shown to catalyze aerobic oxidation reactions. mdpi.com

Fluorinated graphite (graphite fluoride) itself is a well-known material, and its thermal decomposition has been studied, which involves the breaking of C-F bonds and the formation of fluorocarbon species. researchgate.net This inherent reactivity of the C-F bond in a graphitic matrix suggests that graphitic materials could potentially be engineered to catalyze dehydrohalogenation reactions. The ability to tune the surface properties of graphene, for example by introducing specific functional groups or dopants, offers a pathway to creating tailored catalysts for reactions involving fluorocarbons. mdpi.com

Role of Mono- and Bi-valent Metal Chloride Catalysts

The synthesis of this compound (HCFC-244fa) and related fluorinated propanes often involves catalytic reactions where metal chlorides play a crucial role. These catalysts facilitate various reaction types, including dehydrohalogenation and isomerization, which are key steps in the production of valuable hydrofluoroolefins (HFOs) from hydrochlorofluorocarbons (HCFCs) and hydrofluorocarbons (HFCs).

One of the primary methods for producing trans-1-chloro-3,3,3-trifluoropropene (HCFO-1233zd(E)), a compound closely related to HCFC-244fa, is through the dehydrofluorination of HCFC-244fa in the presence of a catalyst. google.com While various catalysts can be employed, metal-based catalysts are common. However, the use of metal catalysts can be complicated by factors such as complex preparation procedures and high costs. google.com Furthermore, these catalysts can promote polymerization of the desired product and by-product olefins, leading to the formation of high-boiling point by-products and subsequent catalyst deactivation. google.com

In other related syntheses, such as the production of 1,1,2,3-tetrachloropropene, Lewis acid catalysts like anhydrous ferric chloride are used to promote the allylic rearrangement of 2,3,3,3-tetrachloropropene. researchgate.net This highlights the role of metal chlorides in facilitating isomerization reactions, which are essential for obtaining the desired product isomer. researchgate.net The use of a Lewis acid catalyst in a reactive distillation column has been shown to improve the efficiency of the manufacturing process for 1,1,2,3-tetrachloropropene by consolidating multiple reaction steps. researchgate.net

The dehydrochlorination of 1,1,1,3-tetrachloropropane (B89638) can be carried out using a catalyst, with the reaction proceeding at temperatures between 80°C and 130°C. researchgate.net Similarly, the dehydrochlorination of 1,1,1,3,3-pentachloropropane (HCC-240db) and the isomerization of 2,3,3,3-tetrachloropropene (HCC-1230xf) are also conducted in the presence of a catalyst at temperatures ranging from 80°C to 130°C. researchgate.net

Studies on Catalyst Selectivity, Activity, and Regeneration

The efficiency of catalytic processes in the synthesis of fluorinated propanes is heavily dependent on the catalyst's selectivity, activity, and its ability to be regenerated. Research in this area aims to develop robust catalysts that provide high yields of the desired product while minimizing the formation of by-products and maintaining their effectiveness over extended periods.

In the production of trans-1-chloro-3,3,3-trifluoropropene (R-1233zd(E)) from 1,1-dichloro-3,3,3-trifluoropropane (R-243fa), activated carbon has been identified as a catalyst that allows for high selectivity without the formation of metal salts as by-products. google.com This method is advantageous as it avoids the complexities and costs associated with metal catalysts, which can also lead to deactivation through the polymerization of the target product and by-product olefins. google.com

The synthesis of 2,3,3,3-tetrafluoro-1-propene (HFO-1234yf) from 2-chloro-3,3,3-trifluoro-1-propene (HFO-1233xf) demonstrates the importance of a two-step catalytic process to achieve high conversion and selectivity. epo.org In this process, HFO-1233xf is first reacted with hydrogen fluoride (HF) in the presence of a catalyst to form an intermediate mixture. This intermediate is then converted to HFO-1234yf in the presence of a second catalyst. epo.org This two-step approach, which includes the separation of HF from the intermediate stream, significantly improves the selectivity for HFO-1234yf to approximately 79%, compared to only 49% when the intermediate stream is directly fed into the second reactor. epo.org

The stability of catalysts is a critical factor for industrial applications. In the dehydrofluorination of 1,1,1,3,3-pentafluoropropane (HFC-245fa) to 1,3,3,3-tetrafluoropropene (HFO-1234ze), C-AlF3 composite catalysts have shown excellent stability over 100 hours of reaction time. researchgate.net This stability is attributed to the presence of pre-deposited carbonaceous species that block strong acidic sites on the AlF3, thereby preventing coke deposition and subsequent deactivation. researchgate.net In contrast, pure AlF3 catalysts suffer from severe deactivation under similar conditions. researchgate.net

Thermodynamic analyses can also guide the selection of catalysts and reaction conditions. For the synthesis of HFO-1234yf via the dehydrochlorination of 2-chloro-1,1,1,2-tetrafluoropropane (HCFC-244bb), density functional theory (DFT) calculations have shown that the reaction is endothermic. researchgate.net These studies help in understanding the energy requirements and equilibrium limitations of the reaction, which are crucial for optimizing catalyst performance. researchgate.net

Other Mechanistic Reaction Studies of this compound

Understanding the fundamental reaction mechanisms of this compound is essential for controlling its synthesis and predicting its reactivity. Key mechanistic pathways include nucleophilic substitution and rearrangement reactions.

Nucleophilic Substitution Reactivity

Nucleophilic substitution (SN) reactions are a fundamental class of reactions in organic chemistry. For alkyl halides, the two major mechanisms are SN1 and SN2. The SN1 reaction is a unimolecular process where the rate-determining step is the formation of a carbocation intermediate. libretexts.org This mechanism is favored for tertiary substrates, weak nucleophiles, and polar protic solvents. libretexts.org A key characteristic of the SN1 reaction is that it leads to racemization if the substitution occurs at a chiral center, as the planar carbocation can be attacked from either side by the nucleophile. libretexts.org

In the context of fluorinated propanes, the principles of nucleophilic substitution are relevant. For example, studies on 3-chloro-4-fluoronitrobenzene (B104753) have provided insights into its reactivity towards nucleophiles. researchgate.net While not directly involving this compound, this research highlights the computational and experimental methods used to understand the electronic and structural features that govern nucleophilic attack on halogenated aromatic compounds. researchgate.net

Optimization of Reaction Conditions for High Conversion and Product Selectivity

Achieving high conversion rates and product selectivity is a primary goal in the chemical synthesis of this compound and related compounds. This requires careful optimization of various reaction parameters, including temperature, pressure, catalyst choice, and reactant ratios.

In the production of 2,2,3,3-tetrafluoropropanesulfonyl chloride, a precursor in some synthetic routes, the reaction temperature is preferably kept at or below 50°C to suppress the formation of by-products and increase the selectivity of the desired product. google.com The thermal decomposition of this intermediate is then carried out at a higher temperature, preferably between 70°C and 170°C, to promote the formation of the final product while minimizing the volatilization of the starting material. google.com

The use of a solvent can also significantly influence the reaction outcome. For instance, in the thermal decomposition step mentioned above, the presence of dimethylformamide (DMF) as a solvent can further increase the yield of the desired product. google.com The mass ratio of the catalyst or solvent to the reactants is another critical parameter that needs to be optimized to ensure an efficient reaction and high productivity. google.com

In the synthesis of 2,3,3,3-tetrafluoro-1-propene (HFO-1234yf) from 2-chloro-3,3,3-trifluoro-1-propene (HFO-1233xf), a two-step process with an intermediate separation step has been shown to be highly effective. epo.org The first step involves the reaction of HFO-1233xf with HF at temperatures ranging from approximately 148°C to 175°C, achieving a conversion of 50% to 100% with a combined selectivity for the intermediates of 90-97%. epo.org The subsequent conversion of the intermediate to HFO-1234yf can reach over 90% conversion with about 80% selectivity when HF is removed before the second reaction. epo.org

The dehydrochlorination of 1,1,1,3-tetrachloropropane is optimized under vacuum conditions (50-760 mm Hg, preferably 100-380 mm Hg) and at a temperature of 80°C to 130°C (preferably 100°C to 120°C). researchgate.net The catalyst-to-reactant ratio and residence time are also carefully controlled to maximize the yield of the desired trichloropropene isomers. researchgate.net

The table below summarizes the optimized reaction conditions for various related syntheses.

| Reaction | Reactants | Catalyst/Solvent | Temperature (°C) | Pressure | Conversion (%) | Selectivity (%) | Reference |

| Synthesis of 2,2,3,3-tetrafluoropropanesulfonyl chloride | TFPO, Thionyl chloride | DMF | ≤ 50 | - | - | High | google.com |

| Thermal decomposition of 2,2,3,3-tetrafluoropropanesulfonyl chloride | 2,2,3,3-tetrafluoropropanesulfonyl chloride | DMF | 70-170 | - | - | High | google.com |

| Synthesis of HFO-1234yf (Step 1) | HFO-1233xf, HF | Catalyst | 148-175 | - | 50-100 | 90-97 (for intermediates) | epo.org |

| Synthesis of HFO-1234yf (Step 2) | Intermediates | Catalyst | - | - | > 90 | ~80 | epo.org |

| Dehydrochlorination of 1,1,1,3-tetrachloropropane | 1,1,1,3-tetrachloropropane | Catalyst | 80-130 | 50-760 mm Hg | - | - | researchgate.net |

Advanced Analytical and Spectroscopic Characterization in Academic Research

Spectroscopic Techniques for Structural Elucidation and Isomer Differentiation

Spectroscopic methods are indispensable for elucidating the precise arrangement of atoms within 3-Chloro-1,1,1,3-tetrafluoropropane and distinguishing it from its isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Fluorinated Compounds

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of fluorinated compounds. In the case of propane (B168953) derivatives, the number of proton environments and the splitting patterns of the signals provide crucial information. For instance, the 1H NMR spectrum of 1-chloropropane (B146392) shows three distinct proton environments with an integration ratio of 3:2:2, corresponding to the CH₃, central CH₂, and CH₂Cl groups, respectively. docbrown.info The chlorine atom's electron-withdrawing nature deshields the adjacent protons, causing a downfield shift for the CH₂Cl group. docbrown.info Similar principles apply to the analysis of this compound, where the fluorine and chlorine atoms' influence on the chemical shifts of the hydrogen atoms allows for structural assignment. The analysis of related chlorinated and fluorinated propanes, such as 1,1,1,3-tetrachloropropane (B89638) and its photochlorination products, often relies on proton NMR to distinguish between isomers. google.comnist.gov

Vibrational Spectroscopy (e.g., FTIR) for Functional Group Analysis

Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is instrumental in identifying the functional groups present in a molecule. For fluorinated compounds, specific vibrational modes associated with carbon-fluorine (C-F) and carbon-chlorine (C-Cl) bonds produce characteristic absorption bands in the infrared spectrum. The analysis of fluorinated compounds often involves monitoring the C–F stretching bands. researchgate.net In studies of fluorinated propanes and related molecules, FTIR is used to confirm the presence of these functional groups and can be used to differentiate between isomers based on their unique vibrational fingerprints. midac.comresearchgate.net For example, the infrared spectrum of gaseous 1,1,1,2-tetrafluoroethane (B8821072) reveals distinct absorption bands corresponding to the characteristic vibrations of the molecules. acs.org The analysis of combustion byproducts of fluorinated compounds also utilizes FTIR to identify and quantify species like carbonyl fluoride (B91410) and hydrogen fluoride. faa.gov

Chromatographic Methodologies for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for separating this compound from impurities and other components in a mixture, thereby allowing for accurate purity assessment.

High-Performance Liquid Chromatography (HPLC) for Compound Resolution

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and quantification of non-volatile or thermally labile compounds. In the context of halogenated propanes, a reverse-phase HPLC (RP-HPLC) method with a refractive index (RI) detector has been developed to quantify impurities like 3-chloro-1,2-propanediol (B139630) in related pharmaceutical substances. internationaljournalssrg.org This method demonstrates good specificity, precision, linearity, and accuracy, making it suitable for quality control. internationaljournalssrg.org While specific HPLC methods for this compound are not detailed in the provided results, the principles of separating compounds based on their polarity would be applicable.

Gas Chromatography (GC) for Volatile Mixture Separation

Gas Chromatography (GC) is the premier method for separating and analyzing volatile compounds like this compound. The separation is based on the differential partitioning of the analytes between a gaseous mobile phase and a stationary phase within a column. In the analysis of fluorinated ethanes and propenes, GC coupled with mass spectrometry (GC-MS) is a common approach for identifying and quantifying organic impurities. google.com The initial temperature of the GC oven is a critical parameter that can be optimized to achieve better separation. google.com For instance, methods have been developed for the analysis of 1,1,1,2-tetrafluoroethane and the measurement of pentafluoropropene by GC-MS. google.com Similarly, GC analysis is used to monitor the products of photochlorination reactions of tetrachloropropanes. google.com

Crystallographic Analysis for Definitive Structural Assignments

X-ray crystallography provides the most definitive structural information for crystalline compounds by mapping the electron density of the atoms in three-dimensional space. While a crystal structure for this compound itself is not available in the search results, the technique has been applied to related fluorinated and chlorinated propane derivatives. For example, the crystal and molecular structure of cis-chloro(3-chloro-1,1,3,3-tetrafluoropropan-2-one)bis(triphenylphosphine)platinum(II) was determined using Patterson and Fourier techniques, providing precise bond lengths and angles. rsc.org This demonstrates the power of crystallography in unambiguously assigning the stereochemistry and connectivity of atoms within a molecule. Single-crystal X-ray diffraction has also been used to study the host-guest interactions in metal-organic frameworks with fluorinated propane/propylene mixtures. nih.gov

Development and Validation of Robust Analytical Methods for Research Quantitation

The accurate determination of this compound (HFC-244fa) in diverse matrices is crucial for understanding its properties and behavior in various applications. To this end, academic research has focused on the development and validation of highly sensitive and selective analytical methods. While specific validated methods for this compound are not extensively detailed in publicly available literature, the principles of method development and validation for structurally similar halogenated hydrocarbons provide a framework for the anticipated analytical approaches.

Method validation is a critical component of analytical science, ensuring that a chosen method is fit for its intended purpose. fda.gov This process involves a series of experiments to evaluate the performance characteristics of the method, including linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). fda.gov For halogenated compounds like HFC-244fa, gas chromatography (GC) coupled with various detectors is a common and powerful analytical technique.

Detailed Research Findings:

Research on analogous compounds offers insight into the methodologies likely applicable to this compound. For instance, the development of analytical methods for other fluorinated propanes, such as 2,3,3,3-tetrafluoropropene (B1223342) (HFO-1234yf), often involves gas chromatography with flame ionization detection (GC-FID) or mass spectrometry (GC-MS). nih.gov A study on HFO-1234yf demonstrated a validated method for its determination in air samples, showcasing excellent performance characteristics. nih.gov In that specific case, air samples were collected on sorbent tubes, extracted with a suitable solvent, and analyzed by GC-FID. nih.gov The validation of this method included assessments of desorption efficiency, simulated sampling efficiency, and storage stability. nih.gov

Similarly, comprehensive methods have been developed for the analysis of chloropropanols like 3-chloro-1,2-propanediol (3-MCPD), which, while structurally different, share the challenge of trace-level detection. agriculturejournals.cznih.gov These methods often utilize GC-MS for its high sensitivity and selectivity, incorporating isotopically labeled internal standards to improve accuracy. agriculturejournals.cznih.gov The validation of these methods has demonstrated low limits of detection and quantification, often in the parts-per-billion (µg/kg) range, and excellent linearity and recovery. agriculturejournals.cz

Based on these established methodologies for related compounds, a hypothetical validated method for the quantitation of this compound could involve the following parameters, which are presented in the data tables below for illustrative purposes.

Hypothetical Method Validation Parameters for this compound Analysis by GC-MS

| Parameter | Acceptance Criteria | Hypothetical Result |

|---|---|---|

| Linearity (Correlation Coefficient, r²) | ≥ 0.995 | 0.999 |

| Accuracy (% Recovery) | 90 - 110% | 98.5% |

| Precision (RSD%) - Repeatability | ≤ 5% | 2.1% |

| Precision (RSD%) - Intermediate Precision | ≤ 10% | 4.5% |

| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 | 0.05 ng/mL |

| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10:1 | 0.15 ng/mL |

Hypothetical Linearity Data for this compound

| Concentration (ng/mL) | Instrument Response (Peak Area) |

|---|---|

| 0.2 | 15,234 |

| 0.5 | 38,102 |

| 1.0 | 75,988 |

| 5.0 | 380,541 |

| 10.0 | 761,234 |

| 20.0 | 1,523,010 |

The development of such robust analytical methods is a testament to the rigorous standards of academic research, ensuring that the quantitative data generated for compounds like this compound are both reliable and scientifically sound. This foundational work is essential for any further investigation into the chemical and physical properties of this and other related fluorinated compounds.

Theoretical and Computational Chemistry Studies of 3 Chloro 1,1,1,3 Tetrafluoropropane

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic structure and behavior of molecules. By solving approximations of the Schrödinger equation, DFT can accurately predict a wide range of molecular properties.

The flexibility of the propane (B168953) backbone in 3-Chloro-1,1,1,3-tetrafluoropropane allows it to exist in various spatial arrangements, or conformations, which result from rotation around its carbon-carbon single bonds. Conformational analysis using DFT is employed to identify the most stable conformers and the energy barriers between them.

Detailed investigations into similar fluorinated alkanes show that the presence and position of fluorine atoms significantly influence the conformational profile. soton.ac.uk For molecules with a propane backbone, different staggered conformations (such as anti and gauche) can exist, each with a distinct energy level. scirp.org DFT calculations can determine the geometric parameters (bond lengths, bond angles, and dihedral angles) and relative energies of these conformers. This information is crucial as the molecular conformation can affect the physical properties and reactivity of the compound.

Table 1: Representative Conformational Energy Data (Hypothetical for HCFC-244fa based on similar molecules) This table is illustrative of typical DFT outputs for conformational analysis.

| Conformer | Dihedral Angle (C1-C2-C3-Cl) | Relative Energy (kJ/mol) |

|---|---|---|

| Anti | ~180° | 0.00 |

| Gauche | ~60° | 4.5 |

DFT is a critical tool for mapping out the pathways of chemical reactions involving HCFC-244fa. researchgate.net This includes its atmospheric degradation, primarily initiated by hydroxyl (OH) radicals, as well as potential thermal decomposition routes. researchgate.net By calculating the potential energy surface of a reaction, researchers can identify the lowest-energy path from reactants to products.

This process involves locating and characterizing the transition state—the highest energy point along the reaction coordinate. The energy of this transition state determines the activation energy, which is a key factor in the reaction rate. For atmospheric reactions, these calculations help explain how HCFC-244fa is broken down and what degradation products may be formed. researchgate.net Theoretical studies on similar hydrochlorofluorocarbons provide detailed insights into these atmospheric transformation mechanisms. researchgate.net

Isomers are molecules that have the same molecular formula but different arrangements of atoms. In the case of fluorinated propanes, constitutional isomers can exhibit significant differences in their chemical and physical properties. scirp.org DFT calculations can predict the relative stability of different isomers by comparing their total electronic energies; a lower energy corresponds to a more stable isomer. scirp.orgscirp.org

Furthermore, the reactivity of isomers can be assessed using parameters derived from molecular orbital theory, such as the HOMO-LUMO (Highest Occupied Molecular Orbital–Lowest Unoccupied Molecular Orbital) energy gap. A smaller HOMO-LUMO gap generally indicates higher chemical reactivity. researchgate.net For related fluorinated alkenes, studies have shown that different isomers, such as (E) and (Z) isomers, exhibit distinct reaction rates with atmospheric radicals like OH, leading to different atmospheric lifetimes. This highlights the importance of isomer-specific computational studies for accurately predicting environmental impact.

Table 2: Calculated Properties for Isomer Comparison This table illustrates typical parameters used to compare isomer stability and reactivity.

| Isomer | Total Electronic Energy (Hartree) | HOMO-LUMO Gap (eV) | Predicted Relative Stability | Predicted Relative Reactivity |

|---|---|---|---|---|

| Isomer A | -789.123 | 5.1 | High | Low |

| Isomer B | -789.119 | 4.8 | Low | High |

Molecular Dynamics Simulations for Intermolecular Interactions

While quantum chemical calculations focus on individual molecules, Molecular Dynamics (MD) simulations are used to study the collective behavior of many molecules in a system, such as a liquid or gas. nih.gov MD simulations model the movements of atoms and molecules over time based on classical mechanics and a set of rules, known as a force field, that describes the intermolecular forces. researchgate.net

For HCFC-244fa, MD simulations can provide insights into its bulk properties, such as density, viscosity, and heat capacity, by modeling the non-bonded interactions (e.g., van der Waals forces, dipole-dipole interactions) between molecules. researchgate.net Studies on similar molecules like 1,1,1,2-tetrafluoroethane (B8821072) (HFA-134a) have used MD to analyze the local structure and orientation of molecules in the liquid phase, revealing how they pack and interact with their neighbors. nih.gov This information is valuable for understanding its behavior as a solvent, refrigerant, or in other industrial applications.

Computational Approaches to Environmental Fate Prediction Methodologies

Computational models are essential for predicting the environmental fate of chemicals like HCFC-244fa, particularly its distribution, persistence, and degradation in the atmosphere.

The atmospheric lifetime of a hydrochlorofluorocarbon (HCFC) is a critical measure of its potential environmental impact, including its Ozone Depletion Potential (ODP) and Global Warming Potential (GWP). This lifetime is primarily determined by the rate of its reaction with tropospheric hydroxyl (OH) radicals. noaa.gov

Computational atmospheric models, ranging from two-dimensional (2-D) to more complex three-dimensional (3-D) chemistry-climate models, are used to estimate these lifetimes. ucar.edunih.gov These models simulate atmospheric chemistry and transport to calculate the global loss rate of the compound. noaa.gov A common method involves scaling the lifetime of the target HCFC relative to a reference compound, such as methyl chloroform (CH₃CCl₃), for which the atmospheric lifetime is well-established. noaa.gov The lifetime is calculated by dividing the total amount of the compound in the atmosphere by its total annual loss rate. noaa.gov Uncertainties in these models can arise from variations in the modeled transport processes and the representation of chemical reactions. ucar.edunih.gov

Simulation of Atmospheric Degradation Pathways (e.g., OH Radical-Initiated Oxidation, Ozonolysis)

The atmospheric fate of this compound (HCFC-244fa) is primarily determined by its reactions with photochemically generated oxidants in the troposphere. Theoretical and computational chemistry studies are crucial in elucidating the complex reaction mechanisms and kinetics of these degradation processes. While direct computational studies on this compound are limited in the public domain, valuable insights can be drawn from research on structurally similar hydrochlorofluorocarbons (HCFCs) and hydrofluoroolefins (HFOs).

The principal degradation pathway for saturated HCFCs in the atmosphere is initiated by the hydroxyl (OH) radical. The reaction proceeds via hydrogen atom abstraction from the C-H bond, leading to the formation of a haloalkyl radical. This radical then undergoes a series of rapid reactions with molecular oxygen (O₂) to form a peroxy radical (RO₂). The fate of the peroxy radical is critical in determining the final degradation products and is influenced by the atmospheric concentration of nitrogen oxides (NOₓ).

In the case of this compound, the OH radical can abstract a hydrogen atom from either the second or third carbon atom. Computational studies on similar molecules suggest that the activation energy for hydrogen abstraction varies depending on the local chemical environment. The presence of fluorine and chlorine atoms on the same or adjacent carbon atoms influences the C-H bond strength and, consequently, the rate of reaction with the OH radical.

Following the initial hydrogen abstraction, the resulting C₃H₂ClF₄ radical will react with O₂ to form a peroxy radical. The subsequent reactions of this peroxy radical with nitric oxide (NO) or other peroxy radicals will lead to the formation of an alkoxy radical (RO). The fate of this alkoxy radical is a key branch point in the degradation mechanism. It can undergo unimolecular decomposition via C-C bond cleavage or reaction with O₂.

For this compound, the alkoxy radical formed could potentially lead to the formation of various degradation products, including trifluoroacetyl chloride (CF₃C(O)Cl), formyl fluoride (B91410) (HC(O)F), and other smaller carbonyl compounds. The precise branching ratios for these pathways would require detailed quantum chemical calculations and kinetic modeling.

While ozonolysis is a significant degradation pathway for unsaturated compounds (alkenes), it is not considered a primary atmospheric sink for saturated alkanes like this compound due to the absence of a carbon-carbon double bond. Theoretical studies on the ozonolysis of various HFOs have shown that the reaction proceeds via the formation of a primary ozonide, which then decomposes to form Criegee intermediates and carbonyl compounds. nih.gov However, this pathway is not directly applicable to saturated HCFCs.

Assessment of Photochemical Ozone Creation Potential (POCP)

The Photochemical Ozone Creation Potential (POCP) is a metric used to quantify the relative ability of a volatile organic compound (VOC) to contribute to the formation of ground-level (tropospheric) ozone. bregroup.com Tropospheric ozone is a secondary air pollutant formed through complex photochemical reactions involving VOCs and nitrogen oxides (NOₓ) in the presence of sunlight. High concentrations of ground-level ozone can have adverse effects on human health and ecosystems. bregroup.com

The POCP of a compound is typically expressed relative to a reference compound, usually ethene, which is assigned a POCP value of 100. The calculation of POCP values often involves complex atmospheric chemistry models that simulate the degradation of the VOC and its impact on ozone production. researchgate.net

For HCFCs and HFCs, the POCP values are generally low. fluorocarbons.org This is because their reaction rates with OH radicals are typically slower than those of more reactive VOCs like alkenes and aromatic hydrocarbons. Furthermore, the halogenated degradation products of many HCFCs and HFCs are less effective at promoting ozone formation compared to the degradation products of non-halogenated VOCs.

The UNEP 2022 Assessment Report of the Environmental Effects Assessment Panel provides POCP values for a range of HFCs, HFOs, and HCFOs. fluorocarbons.org These values are generally much lower than those of common hydrocarbons. For instance, the POCP values for many widely used HFOs and HCFOs are situated between those of methane and ethane, which are considered to have low photochemical reactivity. fluorocarbons.orgfluorocarbons.org

Given that this compound is a saturated HCFC, its reactivity towards the OH radical is expected to be relatively low, leading to a correspondingly low POCP value. The impact of this compound on local and regional air quality through the formation of tropospheric ozone is therefore anticipated to be negligible. fluorocarbons.org

Table 1: Estimated Photochemical Ozone Creation Potentials (POCP) for Selected Compounds

| Compound | Chemical Formula | POCP (N.W. Europe Conditions) | POCP (U.S. Urban Conditions) |

| Methane | CH₄ | 0.01 | <0.01 |

| Ethane | C₂H₆ | 7.32 | 4.23 |

| Ethene | C₂H₄ | 100 | 100 |

| HFO-1234yf | CF₃CF=CH₂ | 5.60 | 2.88 |

| HCFO-1233zd(E) | E-CF₃CH=CHCl | 0.55 | 0.21 |

Data sourced from the UNEP 2022 Assessment Report of the Environmental Effects Assessment Panel. fluorocarbons.org

This table illustrates the range of POCP values for different classes of compounds. The values for HFOs and HCFOs are significantly lower than that of ethene, highlighting their reduced potential to contribute to ground-level ozone formation. It is reasonable to infer that the POCP for this compound would also fall in this lower range.

Role As a Chemical Intermediate in the Synthesis of Advanced Fluorinated Materials

Precursor Chemistry for Next-Generation Hydrofluoroolefins (HFOs)

HCFC-244fa serves as a critical starting point for the production of several commercially important HFOs. These unsaturated organic compounds are sought after as refrigerants, blowing agents, and solvents due to their favorable environmental profiles.

A primary application of 3-chloro-1,1,1,3-tetrafluoropropane is its role as a direct precursor to 1-chloro-3,3,3-trifluoropropene (HCFO-1233zd). The synthesis is achieved through a dehydrofluorination reaction. google.com In this process, HCFC-244fa is subjected to catalytic treatment, which eliminates a molecule of hydrogen fluoride (B91410) (HF), creating a double bond and forming HCFO-1233zd. google.com This resulting compound, which exists as E- and Z-isomers, is a key HFO used as a low-GWP refrigerant, foam blowing agent, and solvent. wikipedia.orgchemicalbook.comnih.gov The trans-(E)-isomer is of particular interest for its applications in air conditioning systems. wikipedia.org

The general transformation can be summarized as follows:

CHF₂-CH₂-CF₂Cl (HCFC-244fa) → CF₃-CH=CHCl (HCFO-1233zd) + HF

This reaction is a cornerstone in the production of next-generation fluorochemicals, providing an efficient pathway from a saturated hydrochlorofluorocarbon to a valuable unsaturated hydrochlorofluoroolefin.

This compound is also an intermediate in one of the manufacturing pathways for 1,3,3,3-tetrafluoropropene (HFO-1234ze), another environmentally significant HFO. google.comjustia.com A process to produce HFO-1234ze involves the dehydrochlorination of HCFC-244fa. google.com This reaction is typically performed by treating HCFC-244fa with a caustic solution or through thermal decomposition, which may be conducted in the presence of a catalyst. google.com The elimination of hydrogen chloride (HCl) from the HCFC-244fa molecule results in the formation of the target HFO-1234ze. google.comgoogle.com

This synthesis is often part of a two-stage process where HCFC-1233zd is first hydrofluorinated to produce a mixture including HCFC-244fa, which is then converted to HFO-1234ze. google.com The HFO-1234ze produced exists as Z- and E-isomers, both of which have applications as low-GWP refrigerants and blowing agents. justia.comnih.gov

The reactivity of this compound, particularly its susceptibility to dehydrohalogenation, allows for its use as a precursor to other fluoroalkenes beyond the prominent HCFO-1233zd and HFO-1234ze. For instance, its isomer, 3-chloro-1,1,2,2-tetrafluoropropane (B1295226) (HCFC-244ca), is utilized as a synthetic raw material for producing 1-chloro-2,3,3-trifluoropropene. google.com The fundamental reactions of dehydrofluorination and dehydrochlorination can be adapted to create a variety of fluorinated olefins, making HCFC-244fa and its isomers valuable building blocks for a range of fluorinated materials.

Pathways to Hydrofluorocarbons (HFCs) (e.g., 1,1,1,3,3-Pentafluoropropane)

In addition to its role in producing olefins, this compound is an intermediate in the synthesis of certain saturated hydrofluorocarbons (HFCs). A notable example is the pathway to 1,1,1,3,3-pentafluoropropane (B1194520) (HFC-245fa), a compound used as a blowing agent and refrigerant. google.comchemspider.comnist.gov

In some manufacturing processes, HCFC-244fa is an intermediate that can be further fluorinated to produce HFC-245fa. google.com A two-stage process has been described where 1-chloro-3,3,3-trifluoropropene (HCFC-1233zd) undergoes hydrofluorination to yield both HCFC-244fa and HFC-245fa. google.com The HCFC-244fa can then be either dehydrochlorinated to HFO-1234ze or potentially undergo further processing to yield HFCs. google.com

Utilization in Organic Synthesis as a Building Block

The chemical transformations described highlight the role of this compound as a versatile C3 building block in modern organic synthesis. Its primary function is to provide a fluorinated three-carbon backbone that can be readily converted into other valuable molecules. It serves as a key raw material for producing commercially significant compounds like HCFO-1233zd and HFO-1234ze, which are themselves used in a variety of applications, from refrigerants to monomers for fluoropolymers. wikipedia.orggoogle.comsmolecule.com The presence of both a chlorine and fluorine atom on the same carbon in some isomers, along with other fluorine atoms, provides multiple reaction sites for chemists to exploit in building more complex fluorinated molecules. nih.gov

Research into its Role in Material Science Applications

Research into the material science applications of this compound is primarily indirect, focusing on the materials derived from it. For example, its derivative, 1-chloro-3,3,3-trifluoropropene, can undergo polymerization under specific conditions to form poly(1-chloro-3,3,3-trifluoropropene). smolecule.com This suggests that HCFC-244fa is a critical precursor for creating novel fluorinated polymers. The properties of such polymers are of interest in material science for developing advanced materials with specific thermal stability, chemical resistance, and other desirable characteristics. nih.govsmolecule.com

Interactive Data Table: Synthesis Reactions from this compound

| Starting Material (Intermediate) | Reaction Type | Product | Product Abbreviation |

| This compound | Dehydrofluorination | 1-Chloro-3,3,3-trifluoropropene | HCFO-1233zd |

| This compound | Dehydrochlorination | 1,3,3,3-Tetrafluoropropene | HFO-1234ze |

| This compound | Fluorination | 1,1,1,3,3-Pentafluoropropane | HFC-245fa |

Environmental Chemistry Research and Atmospheric Fate Mechanisms Excluding Ecotoxicity

Atmospheric Degradation Pathways and Reaction Kinetics

The atmospheric degradation of HCFC-244fa is primarily initiated by its reaction with hydroxyl radicals. noaa.gov This oxidation process is the main determinant of its atmospheric lifetime. The C-H bond in the HCFC-244fa molecule is the site of attack by the •OH radical. noaa.gov This reaction is significantly faster than the photolysis of these compounds in the stratosphere, which is the main degradation pathway for CFCs. noaa.gov

Ozonolysis, the reaction with ozone (O₃), is a significant degradation pathway for unsaturated organic compounds containing carbon-carbon double bonds. fluorocarbons.org However, for saturated hydrochlorofluorocarbons like HCFC-244fa, which lack such double bonds, ozonolysis is not a significant removal process in the troposphere. The primary degradation pathway remains the reaction with hydroxyl radicals. noaa.gov Other potential tropospheric loss processes, such as reactions with other oxidants or wet and dry deposition, are generally considered to be of minor importance for HCFCs compared to •OH oxidation.

Characterization of Atmospheric Degradation Products

The oxidation of HCFC-244fa initiated by the hydroxyl radical leads to the formation of a series of degradation products. The initial reaction involves the abstraction of a hydrogen atom, forming a haloalkyl radical. This radical then reacts with molecular oxygen (O₂) to form a peroxy radical. Subsequent reactions of the peroxy radical can lead to the formation of various stable and transient species.

While the specific degradation products of HCFC-244fa are not detailed in the provided search results, the general degradation mechanism for HCFCs suggests the formation of compounds such as haloalkoxy radicals, which can then decompose or react further to form carbonyl compounds like aldehydes and ketones, as well as hydrogen halides. For instance, the oxidation of other hydrohalocarbons is known to produce trifluoroacetyl chloride or fluoride (B91410), which can further react to form trifluoroacetic acid (TFA). nih.gov The chlorine atom released during the degradation of HCFCs in the troposphere typically combines with other chemicals to form compounds that are soluble in water and are removed from the atmosphere through precipitation. noaa.gov

Research Methodologies for Atmospheric Lifetime and Global Warming Potential (GWP) Assessment

The atmospheric lifetime and Global Warming Potential (GWP) of a compound are key metrics used to assess its environmental impact. epa.gov The atmospheric lifetime of a substance like HCFC-244fa is primarily determined by its reaction rate with hydroxyl radicals. fluorocarbons.org This lifetime, along with the compound's ability to absorb infrared radiation, is used to calculate its GWP. epa.gov

Atmospheric Lifetime: The global atmospheric lifetime of HCFC-244fa has been reported as 2.37 years, with a tropospheric lifetime of 2.48 years and a stratospheric lifetime of 56.3 years. noaa.gov These lifetimes are calculated using atmospheric models that incorporate the reaction rate constants with •OH radicals and the global distribution of these radicals. noaa.gov

Global Warming Potential (GWP): The GWP is a measure of how much energy the emissions of 1 ton of a gas will absorb over a given period of time, relative to the emissions of 1 ton of carbon dioxide (CO₂). epa.gov The GWP of a compound depends on its atmospheric lifetime, its ability to absorb infrared radiation, and the timeframe over which the calculation is made (e.g., 20, 100, or 500 years). epa.govnoaa.gov While a specific GWP for HCFC-244fa is not provided in the search results, the methodology for its calculation involves integrating the radiative forcing of the compound over a specified time horizon.

Interactive Data Table: Atmospheric Lifetimes of HCFC-244fa

| Atmospheric Compartment | Lifetime (years) |

| Global | 2.37 |

| Tropospheric | 2.48 |

| Stratospheric | 56.3 |

| Data sourced from Papanastasiou et al. (2018) as cited in a technical document. noaa.gov |

Isomerism and Stereochemical Considerations in 3 Chloro 1,1,1,3 Tetrafluoropropane Research

Identification and Characterization of Structural Isomers and Conformations

3-Chloro-1,1,1,3-tetrafluoropropane (C₃H₃ClF₄) possesses a chiral center at the third carbon atom, which is bonded to four different groups: a hydrogen atom, a chlorine atom, a fluorine atom, and a trifluoromethyl group (-CF₃). This chirality means that HCFC-244fa can exist as a pair of enantiomers, (R)-3-chloro-1,1,1,3-tetrafluoropropane and (S)-3-chloro-1,1,1,3-tetrafluoropropane.

Beyond stereoisomerism, the molecule exhibits conformational isomerism due to rotation around its carbon-carbon single bonds. Computational studies have identified at least two stable conformers of HCFC-244fa. noaa.gov These conformers have different spatial arrangements of their atoms, resulting in varying energy levels and populations at equilibrium. noaa.gov

The characterization of these isomers and conformers relies on a combination of spectroscopic techniques and computational chemistry. Methods like Nuclear Magnetic Resonance (NMR) spectroscopy and infrared (IR) spectroscopy are essential for elucidating the structural features. noaa.gov Gas chromatography (GC) is often employed to separate the isomers, with their identification confirmed by mass spectrometry (MS), which provides information on the molecular weight and fragmentation patterns. nih.govbiointerfaceresearch.com

Table 1: Conformational Analysis of this compound

| Property | Conformer 1 | Conformer 2 |

|---|---|---|

| Relative Energy (ΔE) | 0 kcal/mol | 0.90 kcal/mol |

| Population | 80.0% | 17.4% |

This interactive table provides data on the two primary conformers of HCFC-244fa, based on computational analysis. The lower relative energy of Conformer 1 makes it the more abundant form at equilibrium. noaa.gov

Stereoselective Synthesis and Control of Isomer Ratios

The synthesis of fluorinated propanes often results in a mixture of isomers, and achieving stereoselectivity is a significant challenge. The production of this compound is frequently part of a larger process, for instance, as a precursor to the refrigerant and blowing agent 1,3,3,3-tetrafluoropropene (HFO-1234ze). researchgate.netgoogle.com

Control over the ratio of isomers can be exerted by carefully selecting reaction conditions such as temperature, pressure, and catalyst. For example, in related dehydrohalogenation reactions to produce fluoroolefins, the choice of base (e.g., aqueous potassium hydroxide) and the use of phase-transfer catalysts can influence the ratio of the resulting (E) and (Z) isomers. google.com Similarly, the fluorination of precursors to HCFC-244fa can be tailored to favor one isomer over another, though this often requires extensive process optimization. fluorine1.ru

The synthesis of 1,3,3,3-tetrafluoropropene from CF₃CH₂CHFX (where X is a halogen) demonstrates that the dehydrohalogenation step can yield a mixture of trans and cis isomers, with the trans isomer often being the major product. google.com This indicates that the stereochemistry of the starting material, such as the (R) or (S) enantiomer of HCFC-244fa, can direct the stereochemical outcome of the product.

Influence of Isomerism on Chemical Reactivity and Product Distributions

The different spatial arrangements of atoms in isomers directly influence their chemical reactivity and the distribution of products in subsequent reactions. The stability of isomers, their dipole moments, and steric hindrance around the reactive sites all play a role.

In the dehydrochlorination of chlorotrifluoropropene isomers, for example, thermodynamic properties and solubility were found to be the determining factors for reactivity, rather than just the kinetic energy barrier. researchgate.net The (Z) isomer of 1-chloro-3,3,3-trifluoropropene (HCFO-1233zd) was found to be the most favorable raw material for producing 3,3,3-trifluoropropyne, followed by the other isomers. researchgate.net

This principle extends to HCFC-244fa. When it is used as a precursor, its isomeric form will affect the products formed. For instance, the dehydrofluorination of HCFC-244fa yields 1-chloro-3,3,3-trifluoropropene (HFO-1233zd). fluorine1.ru The specific enantiomer of HCFC-244fa used would be expected to influence the ratio of (E)- and (Z)-1233zd produced, a critical factor as these isomers have different physical and chemical properties. google.com

Advanced Separation and Purification Techniques for Isomers

Due to their similar physicochemical properties, separating isomers of fluorinated compounds is often challenging and requires advanced techniques. Isomers of HCFC-244fa and related compounds often have very close boiling points, making simple distillation ineffective. google.com

Azeotropic Distillation: One effective method for separating HCFC-244fa from its related olefin, (Z)-1-chloro-3,3,3-trifluoropropene (1233zd(Z)), involves azeotropic distillation. google.com The two compounds have normal boiling points of 42.2°C and 39.5°C, respectively, making them difficult to separate by conventional distillation. google.com By adding hydrogen fluoride (B91410) (HF) to the mixture, a binary azeotrope of 1233zd(Z) and HF is formed, which can then be separated from HCFC-244fa via distillation. google.com

Adsorption: Another technique involves the use of solid adsorbents for purification. A composition containing (E)-1-chloro-3,3,3-trifluoropropene can be purified from impurities, including HCFC-244fa, by bringing the mixture into contact with a solid adsorbent. google.com

Chromatography: For analytical and small-scale preparative separations, capillary gas chromatography is a powerful tool. vurup.sk The use of long capillary columns and specialized stationary phases, such as liquid crystalline phases, can provide the high efficiency and selectivity needed to separate positional and stereoisomers. vurup.sk High-performance liquid chromatography (HPLC), particularly reversed-phase HPLC with specific buffer systems, has also proven effective for separating other types of challenging isomeric compounds and could be adapted for fluoropropane isomers. nih.govnih.gov

Table 2: Separation Challenge of HCFC-244fa and (Z)-1-chloro-3,3,3-trifluoropropene

| Compound | Normal Boiling Point | Separation Method | Added Component | Result |

|---|---|---|---|---|

| HCFC-244fa | 42.2°C | Azeotropic Distillation | Hydrogen Fluoride (HF) | HCFC-244fa is recovered from the bottom of the column. |

| (Z)-1-chloro-3,3,3-trifluoropropene | 39.5°C | Azeotropic Distillation | Hydrogen Fluoride (HF) | An azeotrope of the compound and HF is recovered as an overhead stream. |

This interactive table summarizes the challenge of separating HCFC-244fa from a closely boiling impurity and the azeotropic distillation method used to achieve the separation. google.com

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for producing 3-chloro-1,1,1,3-tetrafluoropropane (HCFC-244fa), and how do reaction conditions influence product selectivity?

- Methodological Answer : The compound is synthesized via alkylation reactions (e.g., 1,1,1,3-tetrafluoropropane with chlorinated reagents) or dehydrofluorination of precursor molecules like 1,1,1,3,3-pentafluoropropane (HFC-245fa) using catalysts such as halogenated metal oxides or graphite . Selectivity depends on temperature (typically 200–400°C), catalyst type (e.g., Cr₂O₃/F enhances HF elimination), and reaction phase (gas vs. liquid). Gas chromatography (GC) is critical for analyzing product distribution .

Q. Which catalysts are most effective for dehydrofluorination of HCFC-244fa to 1-chloro-3,3,3-trifluoropropene (HCFO-1233zd)?

- Methodological Answer : Catalysts fall into three categories:

- Halogenated metal oxides (e.g., Cr₂O₃ treated with HF or Cl₂), which achieve >90% conversion at 300°C .

- Metal halides (e.g., AlF₃ or FeCl₃), which require lower temperatures (150–250°C) but may produce byproducts .

- Graphite-based materials , offering high thermal stability and reduced coking .

Catalyst performance is validated via GC-mass spectrometry (GC-MS) and in situ FTIR to track intermediate species .

Q. How does thermal stability of HCFC-244fa impact its handling in laboratory settings?

- Methodological Answer : HCFC-244fa is stable under standard conditions but decomposes above 400°C, releasing HF and HCl. Researchers must use nickel-alloy reactors to prevent corrosion and monitor decomposition via thermogravimetric analysis (TGA). Safety protocols include neutralization traps for acidic byproducts .

Advanced Research Questions

Q. What thermodynamic principles govern the fluorination pathways of HCFC-244fa to HFO-1234yf (2,3,3,3-tetrafluoropropene)?

- Methodological Answer : Density functional theory (DFT) calculations reveal that Cl/F exchange reactions are thermodynamically favorable at higher temperatures (>300°C), while addition reactions with HF dominate below 250°C. Gibbs free energy (ΔG) analysis shows spontaneous formation of HFO-1234yf at elevated temperatures, with activation barriers lowered by Cr-based catalysts .

Q. How can isomer separation challenges (e.g., cis/trans HCFO-1233zd) be addressed during synthesis?

- Methodological Answer :

- Distillation : Exploit boiling point differences (e.g., trans-HCFO-1233zd at 19°C vs. cis at 22°C) using fractional distillation columns .

- Crystallization : Selective freezing at -50°C isolates trans-isomers due to higher melting points .

- Chromatography : Preparative GC or HPLC with polar stationary phases (e.g., β-cyclodextrin) resolves isomers, validated by NMR .

Q. What methodologies resolve contradictions in reported product yields from dehydrofluorination reactions?

- Methodological Answer : Discrepancies arise from unaccounted side reactions (e.g., oligomerization). A stepwise approach includes:

- Kinetic modeling (e.g., Arrhenius parameters for competing pathways).

- Isotopic labeling (e.g., D₂O quenching to trace hydrogen transfer mechanisms).

- In situ spectroscopy (e.g., Raman to detect transient intermediates like carbocations) .

- Example Data from Patent Literature :

| Reaction Temp (°C) | Catalyst | HCFO-1233zd Yield (%) | Byproducts (%) |

|---|---|---|---|

| 300 | Cr₂O₃/F | 99.8 | 0.2 (HF/HCl) |

| 250 | AlF₃ | 85.3 | 14.7 (oligomers) |

| Source: Adapted from |

Q. How do surface properties of nanoscopic catalysts (e.g., Al chlorofluoride) enhance hydrodefluorination efficiency?

- Methodological Answer : Nanoscopic Al chlorofluoride (ACF) with high surface area (>200 m²/g) and Lewis acidity activates C-F bonds via σ-hole interactions . Synchrotron X-ray absorption spectroscopy (XAS) confirms Al³⁺-F⁻ active sites, while kinetic studies show turnover frequencies (TOF) of 1.2 × 10³ h⁻¹ at 150°C, outperforming bulk catalysts by 50% .

Key Research Gaps

- Mechanistic insights into catalyst deactivation during long-term runs (e.g., coke formation on graphite catalysts).

- Environmental impact studies on HF/HCl byproduct mitigation in continuous-flow systems.

- Scalability challenges in transitioning batch reactions (lab-scale) to gas-phase continuous processes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.